molecular formula C22H26N2O B14299523 1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 112952-57-5

1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B14299523
CAS No.: 112952-57-5
M. Wt: 334.5 g/mol
InChI Key: SZSBHTZKZSGFNI-UHFFFAOYSA-N
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Description

1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylmethoxy group attached to an ethyl chain, which is further connected to a piperazine ring substituted with a prop-2-yn-1-yl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:

    Formation of the Diphenylmethoxyethyl Intermediate: This step involves the reaction of diphenylmethanol with an appropriate alkylating agent to form the diphenylmethoxyethyl intermediate.

    Piperazine Ring Formation: The diphenylmethoxyethyl intermediate is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.

    Introduction of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the piperazine derivative with a prop-2-yn-1-yl halide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diphenylmethoxy)ethyl]-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine
  • 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine

Uniqueness

1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

112952-57-5

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-(2-benzhydryloxyethyl)-4-prop-2-ynylpiperazine

InChI

InChI=1S/C22H26N2O/c1-2-13-23-14-16-24(17-15-23)18-19-25-22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h1,3-12,22H,13-19H2

InChI Key

SZSBHTZKZSGFNI-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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